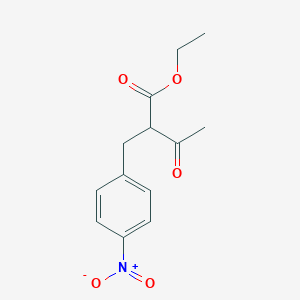

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-4-6-11(7-5-10)14(17)18/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLCRFPZOCQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902297 | |

| Record name | NoName_1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the nitration of benzyl compounds followed by esterification and ketone formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) for halogenation or concentrated sulfuric acid (H2SO4) for nitration are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso compounds or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzyl compounds.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Condensation Reactions: It can undergo Claisen condensation to form β-keto esters.

- Nucleophilic Substitutions: The ester group can be replaced by various nucleophiles, leading to a wide range of derivatives.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Escherichia coli | 0.125 |

| Staphylococcus aureus | 0.083 |

| Klebsiella pneumoniae | 0.073 |

- Anticancer Potential: Preliminary investigations suggest that derivatives of this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Medicinal Chemistry

This compound is being studied for its possible therapeutic applications:

- Enzyme Inhibition: It has been shown to inhibit key metabolic enzymes, which could regulate metabolic pathways effectively.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited enzyme activity at concentrations as low as 10 µM, suggesting its potential role in metabolic regulation.

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals: It is involved in the synthesis of various specialty chemicals due to its reactive functional groups.

- Reagent in Organic Reactions: Its ability to participate in diverse chemical reactions makes it a valuable reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyl and ester groups can interact with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzyl/benzylidene group significantly influence the compound’s physicochemical and reactivity profiles. Key derivatives include:

Key Observations :

- Para-nitro substitution maximizes conjugation and electron withdrawal, enhancing reactivity in nucleophilic additions compared to meta or ortho isomers .

- Electron-withdrawing groups (NO₂, CF₃, CN) improve yields in Claisen condensations (e.g., 95–98% for CF₃/CN derivatives vs. 50–76% for nitro-pyridinyl analogs) .

Hydrazone and Heterocyclic Derivatives

Hydrazone derivatives and heterocyclic hybrids exhibit distinct tautomerism and biological activities:

Key Observations :

Crystallographic and Spectroscopic Comparisons

Crystallography:

- Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate: Likely planar due to para-nitro conjugation, similar to its 4-chlorobenzyl analog, which forms hydrogen-bonded chains along the c-axis .

- Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate: Displays near-planar geometry (interplanar angle <2°) with S(6) hydrogen-bonding motifs .

Spectroscopy:

Biological Activity

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a 3-oxobutanoate structure. The presence of the nitro group (NO2) is significant as it often enhances the reactivity and biological activity of organic compounds. The molecular formula is with a molecular weight of approximately 251.24 g/mol.

Structural Formula

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 12.5 µg/mL , demonstrating their potential as antimicrobial agents .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve mitochondrial targeting. For example, compounds similar to this compound were found to localize in mitochondria and trigger apoptotic pathways, thus exhibiting cytotoxic effects against various cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can damage cellular components or modulate signaling pathways related to cell survival and proliferation .

Case Studies

- Study on Antimicrobial Activity : A study published in PMC highlighted the effectiveness of nitrophenyl derivatives against MRSA, showcasing their potential as new antibiotics .

- Anticancer Research : Another investigation reported that similar compounds induced apoptosis in prostate cancer cells through mitochondrial pathways, emphasizing the relevance of this compound in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves traditional organic synthesis techniques, including transesterification and condensation reactions. The compound can serve as a precursor for various derivatives, which may enhance its biological activities or provide new functionalities for drug development.

Synthesis Pathway

- Starting Materials : Ethanol, 4-nitrobenzaldehyde, and acetoacetic ester.

- Reaction Conditions : Typically performed under reflux conditions with appropriate catalysts.

- Yield : Optimized conditions can yield up to 90% purity after purification processes such as column chromatography .

Data Table: Synthesis Results

| Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|

| Reflux with catalyst | 90 | 95 |

| Room temperature | 35 | 70 |

| Increased temperature | 45 | 80 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of ethyl acetoacetate with 4-nitrobenzyl halides. For example, a modified Claisen condensation under basic conditions (e.g., NaH in THF at 0°C, followed by room-temperature stirring for 12 h) yields the product with ~86–98% efficiency, depending on substituents . Optimizing stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time minimizes side products like over-alkylation or hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include the ethyl ester triplet (δ ~1.3–1.4 ppm), keto-enol tautomeric protons (δ ~3.5–5.5 ppm), and aromatic protons from the nitrobenzyl group (δ ~7.3–8.2 ppm) .

- ESI-MS : The molecular ion peak [M+H]+ is observed at m/z ~293–297, with fragmentation patterns confirming the nitrobenzyl moiety .

- IR : Strong carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) are diagnostic .

Q. How does the nitro group in the 4-nitrobenzyl substituent influence reactivity in subsequent transformations?

- Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions (e.g., nitration, sulfonation) to specific positions on the aromatic ring. It also stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the keto-enol tautomer equilibrium of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy difference between keto and enol forms. The nitro group’s electron-withdrawing effect stabilizes the enolate, shifting equilibrium toward the enol form in polar aprotic solvents. Experimental validation via NMR solvent titrations (e.g., DMSO-d6 vs. CDCl3) aligns with computational predictions .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodology : Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., C=O⋯H interactions) may arise from polymorphism or solvent inclusion. Reanalyzing diffraction data with SHELX software and cross-referencing with Cambridge Structural Database (CSD) entries can clarify structural ambiguities. For example, hydrogen-bonding graph-set analysis (e.g., Etter’s rules) distinguishes between dimeric vs. chain motifs .

Q. How do steric and electronic effects of the nitrobenzyl group impact regioselectivity in cyclocondensation reactions?

- Methodology : In reactions with hydrazines or diamines (e.g., to form pyrazoles or benzimidazoles), the nitro group’s meta-directing nature and steric bulk influence ring closure positions. Kinetic studies under varying temperatures (20–80°C) and catalysts (e.g., acetic acid vs. PTSA) reveal that electron-deficient aryl groups favor 5-membered ring formation over 6-membered analogs .

Q. What experimental design principles optimize the synthesis of chiral analogs using asymmetric catalysis?

- Methodology : Chiral ligands (e.g., BINOL-derived phosphoramidites) in Pd-catalyzed asymmetric alkylations can induce enantioselectivity. Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) ensures stereochemical fidelity. Reaction optimization includes screening solvents (toluene > THF) and additives (e.g., molecular sieves) to suppress racemization .

Data Contradiction Analysis

Q. Why do reported yields vary for the same reaction across studies (e.g., 86% vs. 98%)?

- Analysis : Variations arise from differences in:

- Purification methods : Column chromatography vs. distillation affects recovery of low-polarity byproducts.

- Moisture control : Hydrolysis of intermediates is minimized under inert atmospheres (Ar/N₂), as noted in protocols using NaH .

- Substrate purity : Impurities in 4-nitrobenzyl halides (e.g., residual HBr) reduce effective alkylation rates.

Q. How can conflicting bioactivity results for nitrobenzyl derivatives be reconciled?

- Analysis : Discrepancies in cytotoxicity or enzyme inhibition assays may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.